Cyclopentyl 4-methoxyphenyl ketone
Description
Significance of Aryl and Cycloalkyl Ketones in Synthetic Chemistry
Aryl and cycloalkyl ketones are pivotal intermediates in organic synthesis, valued for their reactivity and the structural motifs they introduce. Aryl ketones, which contain a carbonyl group bonded to an aromatic ring, are precursors to a wide array of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me Their synthesis is often achieved through classic reactions like the Friedel-Crafts acylation. fiveable.me The aromatic ring in these ketones can be further functionalized, and the carbonyl group can undergo various transformations, including reduction to secondary alcohols or complete removal to form alkanes. fiveable.me
Cyclic ketones, on the other hand, are integral to the synthesis of cyclic and polycyclic compounds. The ring strain in smaller cyclic ketones can be harnessed for unique C-C bond activation strategies. researchgate.net The combination of both aryl and cycloalkyl moieties in a single ketone structure, as seen in Cyclopentyl 4-methoxyphenyl (B3050149) ketone, offers a rich landscape for synthetic exploration, blending the electronic properties of the aromatic system with the conformational aspects of the cycloalkyl ring.
Overview of Ketone Functionality in Carbon-Carbon Bond Formation
The ketone functional group is a cornerstone of carbon-carbon bond formation, a fundamental process in the assembly of organic molecules. fiveable.me The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the adjacent α-carbons are acidic, allowing for the formation of nucleophilic enolates. wikipedia.orgalevelchemistry.co.uk This dual reactivity is exploited in numerous named reactions:
Aldol (B89426) Reaction: This reaction involves the coupling of two carbonyl compounds to create a β-hydroxy carbonyl compound, forming a new carbon-carbon single bond. alevelchemistry.co.uk
Wittig Reaction: This method converts ketones into alkenes through reaction with a phosphonium (B103445) ylide, establishing a carbon-carbon double bond. fiveable.mealevelchemistry.co.uk
Michael Addition: In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound, a process crucial for building larger molecules. fiveable.mealevelchemistry.co.uk
Grignard Reactions: The addition of a Grignard reagent to a carbonyl group is a classic method for forming carbon-carbon bonds and creating alcohols. fiveable.me
The ketone functionality within Cyclopentyl 4-methoxyphenyl ketone allows it to participate in these and other transformations, serving as a key building block in the synthesis of more complex structures.
Structural Context of this compound within Methoxy-Substituted Aryl Ketones
This compound belongs to the broader class of methoxy-substituted aryl ketones. The methoxy (B1213986) group (-OCH3) is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring and the carbonyl group. nih.gov This electron-donating nature activates the aromatic ring towards electrophilic substitution and can direct incoming groups to specific positions. nih.gov
Furthermore, the methoxy group can be a versatile synthetic handle. It can be cleaved to reveal a phenol (B47542), a common moiety in biologically active compounds, or used as a directing group in C-H functionalization reactions. nih.gov The presence of the methoxy group in the para position of the phenyl ring in this compound has specific electronic implications for the reactivity of the carbonyl group and the potential for further functionalization of the aromatic ring.
Historical Context of Research on this compound and Related Structures
Research into aryl cyclopropyl (B3062369) ketones, structurally related to cyclopentyl ketones, has revealed their utility in acid-catalyzed cyclization reactions to form tetralones. rsc.org This highlights the potential for intramolecular reactions involving the cycloalkyl and aryl portions of such ketones. The synthesis of this compound itself can be achieved through methods like the Friedel-Crafts acylation, reacting anisole (B1667542) with cyclopentanecarbonyl chloride in the presence of a Lewis acid like aluminum chloride. prepchem.com
More recent research has focused on the development of novel synthetic methods and applications for aryl ketones. For instance, the synergistic use of photoredox catalysis and organocatalysis has enabled the direct β-functionalization of cyclic ketones with aryl ketones. nih.gov While specific historical research on this compound is not extensively documented, the broader research context of aryl ketones and their synthesis provides a foundation for understanding its chemical behavior and potential applications. fiveable.menih.gov
| Property | Value |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| CAS Number | 15831-52-4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290817 | |
| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15831-52-4 | |
| Record name | NSC71212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cyclopentyl 4 Methoxyphenyl Ketone and Its Analogues
Classical Acylation and Alkylation Approaches
The formation of the carbon-carbon bond between the cyclopentyl moiety and the 4-methoxyphenyl (B3050149) group can be achieved through well-established and versatile reactions, namely Friedel-Crafts acylation and Grignard reagent-mediated synthesis.
Friedel-Crafts Acylation Strategies for Aryl Ketone Synthesis
The Friedel-Crafts acylation is a powerful method for the direct introduction of an acyl group onto an aromatic ring. masterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comtamu.edu
The synthesis of Cyclopentyl 4-methoxyphenyl ketone via Friedel-Crafts acylation involves the reaction of anisole (B1667542) with cyclopentanecarbonyl chloride. The methoxy (B1213986) group of anisole is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para-substituted product, this compound, is typically the major product. youtube.com
The reaction proceeds through the formation of an acylium ion, a potent electrophile, generated from the reaction between cyclopentanecarbonyl chloride and the Lewis acid catalyst. masterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring of anisole, leading to the formation of a sigma complex, also known as an arenium ion. wisc.edu Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the final ketone product. wisc.edu
The choice of catalyst and reaction conditions is crucial for the successful and efficient synthesis of aryl ketones via Friedel-Crafts acylation.
Catalyst Systems: A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation.
Aluminum Chloride (AlCl₃): This is a traditional and highly effective catalyst for Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com However, it is often required in stoichiometric amounts because it complexes with the product ketone, and it can be harsh, potentially leading to side reactions like the demethylation of anisole. stackexchange.comyoutube.com
Ferric Chloride (FeCl₃): A milder alternative to AlCl₃, FeCl₃ can also effectively catalyze the acylation. wisc.edu
Zeolites: These microporous aluminosilicate (B74896) minerals have emerged as reusable and environmentally friendly catalysts for Friedel-Crafts acylations. rsc.orgresearchgate.netpsu.edu Zeolites like HZSM-5 and Hβ have shown high activity and selectivity, particularly for the para-acylation of anisole. rsc.orgpsu.edu Their shape-selective properties can minimize the formation of unwanted ortho-isomers. researchgate.net
Rare-Earth Metal Triflates: Catalysts such as Scandium(III) triflate (Sc(OTf)₃) are effective in much smaller, catalytic amounts and are less prone to deactivating the substrate or product. stackexchange.com
Reaction Optimization: To maximize the yield and selectivity of the desired product, several parameters can be optimized:
Solvent: The choice of solvent can significantly influence the reaction. Dichloromethane is a common solvent for Friedel-Crafts acylations. tamu.eduyoutube.com In some cases, using an excess of the aromatic substrate, like anisole, can serve as both reactant and solvent. researchgate.net
Temperature: The reaction temperature needs to be carefully controlled. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or heating to drive the reaction to completion. stackexchange.comyoutube.com
Acylating Agent: While acyl chlorides are common, anhydrides like acetic anhydride can also be used. youtube.com For the synthesis of the title compound, cyclopentanecarbonyl chloride is the specific acylating agent.
Grignard Reagent Mediated Synthesis
An alternative and highly versatile approach to synthesizing ketones involves the use of Grignard reagents, which are organomagnesium halides (R-Mg-X). byjus.com These reagents are potent nucleophiles and readily react with various electrophiles, including nitriles and esters, to form new carbon-carbon bonds. byjus.commasterorganicchemistry.com
The synthesis of this compound using a Grignard reagent can be envisioned through two primary pathways:
Reaction with Nitriles: A Grignard reagent, such as 4-methoxyphenylmagnesium bromide, can be added to cyclopentanecarbonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. jove.commasterorganicchemistry.com The resulting imine intermediate is then hydrolyzed in an acidic aqueous workup to yield the desired ketone. jove.commasterorganicchemistry.com This method is advantageous as the reaction typically stops at the ketone stage without further addition of the Grignard reagent. organic-chemistry.org
Reaction with Esters: The reaction of a Grignard reagent, for example, cyclopentylmagnesium bromide, with an ester, such as methyl 4-methoxybenzoate, can also lead to the formation of the target ketone. The Grignard reagent adds to the carbonyl group of the ester to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then collapse, eliminating the alkoxy group to form the ketone. A significant challenge with this method is that the newly formed ketone is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. masterorganicchemistry.commasterorganicchemistry.com Careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, is necessary to favor the formation of the ketone.
The choice of solvent is critical for the formation and reactivity of Grignard reagents.
Traditional Ethereal Solvents: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions. d-nb.info They are effective at solvating the magnesium center, which is essential for the formation and stability of the Grignard reagent. However, these solvents have drawbacks, including high flammability (diethyl ether) and the potential for peroxide formation and miscibility with water (THF). d-nb.info
Cyclopentyl Methyl Ether (CPME): As part of a broader move towards "green" chemistry, cyclopentyl methyl ether (CPME) has emerged as a promising alternative solvent for Grignard reactions. d-nb.inforsc.org CPME offers several advantages:
Higher Boiling Point and Lower Water Miscibility: This facilitates moisture-sensitive reactions and simplifies workup procedures. rmreagents.com
Resistance to Peroxide Formation: This enhances the safety of the process. rsc.orgrmreagents.com
Stability: CPME has been shown to be stable under Grignard reaction conditions and can be efficiently recycled. d-nb.inforesearchgate.net
Effectiveness: Studies have demonstrated that a variety of Grignard reagents can be successfully prepared and used in CPME, sometimes showing comparable or even improved performance over traditional solvents. d-nb.inforesearchgate.net The use of activators like diisobutylaluminum hydride may be beneficial for the formation of Grignard reagents in CPME. researchgate.netresearchgate.net
Synthesis of Isomeric and Substituted Methoxyphenyl Ketones via Grignard Pathways
The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing substituted phenyl ketones, a Grignard reagent, typically derived from a substituted phenyl bromide, is reacted with an acyl chloride. google.com This approach is particularly useful for creating a variety of substituted phenoxyphenyl ketones. google.com For instance, a process has been developed where a Grignard reagent from a substituted phenyl bromide reacts with an acyl chloride at temperatures between -20 and 10 °C. google.com
One specific application of Grignard reagents in synthesizing compounds structurally related to cyclopentyl phenyl ketones involves the reaction of a Grignard reagent formed from bromocyclopentane (B41573) with a nitrile, such as benzonitrile (B105546). A described synthesis of cyclopentyl phenyl ketone involves adding magnesium chips to tetrahydrofuran, followed by the addition of bromocyclopentane to initiate the Grignard reagent formation. google.com Subsequently, benzonitrile is added to the reaction mixture, and after workup, cyclopentyl phenyl ketone is obtained in high purity. google.com This method highlights the utility of Grignard reagents in constructing the desired ketone framework.
Furthermore, Grignard reagents have been employed in the synthesis of more complex ketone structures. For example, vinyl Grignard reagents can react with N-methoxyamides (Weinreb amides) in a sequential process to yield β-aminoketones. organic-chemistry.org This reaction proceeds in good to excellent yields for a variety of amides and vinyl Grignard reagents. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Substituted Phenyl Grignard Reagent | Acyl Chloride | Substituted Phenyl Ketone | google.com |
| Cyclopentylmagnesium Bromide | Benzonitrile | Cyclopentyl Phenyl Ketone | google.com |
| Vinyl Grignard Reagent | N-Methoxyamide | β-Aminoketone | organic-chemistry.org |
Modern Cross-Coupling and Catalytic Pathways
In recent years, modern cross-coupling and catalytic pathways have emerged as powerful alternatives for ketone synthesis, often offering milder reaction conditions and greater functional group tolerance compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds.
The Fukuyama cross-coupling reaction is a highly efficient method for ketone synthesis, involving the palladium-catalyzed reaction of a thioester with an organozinc reagent. wikipedia.orgjk-sci.com Discovered by Tohru Fukuyama and his colleagues in 1998, this reaction is noted for its mild conditions and high chemoselectivity, tolerating a wide range of sensitive functional groups such as aldehydes, acetates, and even aryl bromides. wikipedia.orgthieme-connect.com This high tolerance is attributed to the rapid rate of ketone formation compared to other potential side reactions like oxidative addition to aryl bromides. wikipedia.org
The versatility of the Fukuyama coupling has been demonstrated in the synthesis of numerous complex molecules and natural products. jk-sci.comacs.org A variety of palladium catalysts can be used, including PdCl2(PPh3)2 and Pd/C. wikipedia.orgjk-sci.com The reaction typically involves a thioester, an organozinc halide, and a palladium catalyst in a suitable solvent. jk-sci.com The choice of the thiol group in the thioester can influence reactivity, with S-ethyl and S-benzyl thioesters often providing better results. jk-sci.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | References |
| Thioester | Organozinc Halide | Palladium Complex | Ketone | Mild conditions, high functional group tolerance | wikipedia.orgjk-sci.comthieme-connect.com |
Organozinc reagents are crucial components in several palladium-catalyzed ketone synthesis methods, most notably the Fukuyama cross-coupling. thieme-connect.comorganic-chemistry.org These reagents are generally less reactive than many other organometallic compounds, which contributes to the high functional group tolerance of the reactions in which they are used. organic-chemistry.org The Fukuyama coupling specifically utilizes organozinc halides, which react with thioesters in the presence of a palladium catalyst to form ketones. wikipedia.orgjk-sci.com
The scope of organozinc reagents is broad, allowing for the synthesis of a wide variety of ketones. thieme-connect.com The preparation of these organozinc reagents is often straightforward, further enhancing the utility of this methodology. The use of organozinc compounds in palladium-catalyzed reactions with acid chlorides has also been reported as a viable route to ketone synthesis. acs.org
The catalytic cycle of palladium-catalyzed ketone syntheses, such as the Fukuyama coupling, is generally understood to involve several key steps. The proposed mechanism for the Fukuyama reaction begins with the oxidative addition of the thioester to a Pd(0) species, which is often generated in situ. wikipedia.orgorganic-chemistry.org This is followed by a transmetalation step where the organic group is transferred from the organozinc reagent to the palladium center. organic-chemistry.org The final step is a reductive elimination from the resulting acyl-organopalladium complex to yield the ketone product and regenerate the Pd(0) catalyst. organic-chemistry.org
In other palladium-catalyzed ketone syntheses, such as those involving the carbonylation of arene C-H bonds, the mechanism can involve the oxidative addition of a C-I bond, CO insertion, and subsequent reductive elimination. researchgate.net For the dehydrogenation of ketones to enones, the mechanism is thought to proceed through the formation of a Pd(II)-enolate followed by β-hydride elimination. organic-chemistry.org A comprehensive mechanistic understanding is crucial for the optimization and development of new catalytic systems. nih.gov
Photoredox-Catalyzed Dehydrogenative Cross-Coupling
Visible-light photoredox catalysis has recently emerged as a powerful strategy for organic synthesis, enabling the generation of radical species under exceptionally mild conditions. scispace.com One application of this technology is in the dehydrogenative cross-coupling of alkylarenes with aldehydes to produce ketones. acs.org This method allows for the direct formation of a C-C bond by coupling an aromatic alkyl side chain with an aldehyde. acs.org
In some systems, photoredox catalysis is merged with another catalytic cycle, such as nickel catalysis, to achieve novel transformations. scispace.com For example, the direct decarboxylative arylation of α-oxo acids with aryl halides can be achieved through a synergistic combination of photoredox and nickel catalysis, providing a mild route to ketones. scispace.comprinceton.edu This dual catalytic system allows for the generation of an acyl radical from the α-oxo acid, which then participates in the nickel-catalyzed cross-coupling. scispace.com
The combination of photoredox catalysis with organocatalysis has also been shown to be effective. For instance, an enantioselective aerobic oxidative cross-dehydrogenative coupling between glycine (B1666218) derivatives and ketones has been developed using cooperative photoredox and enamine catalysis. rsc.org These methods highlight the growing importance of photoredox catalysis in developing sustainable and efficient synthetic routes to ketones.
| Catalysis Type | Reactants | Key Features | References |
| Photoredox Catalysis | Alkylarene, Aldehyde | Dehydrogenative C-C bond formation | acs.org |
| Synergistic Photoredox and Nickel Catalysis | α-Oxo Acid, Aryl Halide | Decarboxylative arylation, mild conditions | scispace.comprinceton.edu |
| Cooperative Photoredox and Organocatalysis | Glycine Derivative, Ketone | Enantioselective C-C bond formation | rsc.org |
Asymmetric Synthesis and Stereoselective Transformations
Creating chiral molecules with specific three-dimensional arrangements is crucial in fields like pharmaceuticals. Asymmetric catalysis provides the most efficient route to such compounds, including chiral analogues of this compound.
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules. nih.gov For the synthesis of chiral cyclopentyl aryl ketones, the strategy involves the enantioselective hydrogenation of an α,β-unsaturated ketone precursor, such as (E)-2-cyclopentylidene-1-(4-methoxyphenyl)ethan-1-one. This transformation converts a flat, achiral molecule into a chiral product with one or more stereocenters. While ruthenium-based catalysts are well-known for the asymmetric hydrogenation of simple ketones, iridium catalysts have proven exceptionally effective for the reduction of unsaturated ketones. nih.govacs.orgyoutube.com
Iridium complexes, particularly those with chiral P,N-ligands like phosphino-oxazolines (PHOX), are highly efficient catalysts for the asymmetric hydrogenation of olefins, including challenging tetrasubstituted α,β-unsaturated ketones. acs.orgacs.org These catalysts operate effectively under neutral conditions, which helps to prevent the epimerization (loss of stereochemical purity) of the resulting chiral ketone products. acs.org
Research has demonstrated that iridium-catalyzed hydrogenation of tetrasubstituted α,β-unsaturated ketones can deliver the desired 2-substituted cyclopentyl aryl ketones with excellent yields and stereoselectivities. acs.orgacs.org The reaction proceeds well with a broad tolerance for different functional groups on the aryl ring. acs.org Dichloromethane (DCM) is often the solvent of choice for these transformations, as it has been shown to yield superior results in iridium-catalyzed hydrogenations. acs.org
| Catalyst System | Substrate | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Ir-L1 (PHOX type) | 2-cyclopentyliden-1-phenylethanone | 2-cyclopentyl-1-phenylethanone | - | 18:1 | 97% | acs.org |
| Ir-BiphPHOX | Tetrasubstituted α,β-unsaturated ketones | Chiral 2-substituted cyclopentyl aryl ketones | up to 99% | >20:1 | up to 99% | acs.orgacs.org |
| Ir-SpiroPAP | Aryl Ketones | Chiral Alcohols | - | - | - | nih.gov |
Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation. Note: Specific substrate and product for the BiphPHOX and SpiroPAP entries are generalized from the source.
The iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones provides a direct and efficient pathway to chiral 2-substituted cyclopentyl aryl ketones. acs.orgacs.orgresearchgate.net These chiral ketones are valuable structural motifs in the preparation of bioactive molecules and pharmaceuticals. acs.orgresearchgate.net
A key advantage of this methodology is the ability to access all four possible stereoisomers of the product. By selecting the appropriate enantiomer of the chiral catalyst, one can control the absolute configuration of the newly formed stereocenters. Subsequent chemical manipulation, such as epimerization, can then be used to invert one of the stereocenters, providing access to the remaining diastereomers. acs.org The reaction has been successfully performed on a gram scale, demonstrating its practical utility for producing significant quantities of the chiral product. acs.orgacs.org The resulting hydrogenated products can be further transformed, for example, into the ERβ agonist Erteberel. acs.orgresearchgate.net
The success of iridium-catalyzed asymmetric hydrogenation hinges on the rational design of chiral ligands. acs.org The ligand creates a specific chiral environment around the iridium metal center, which allows it to discriminate between the two faces of the prochiral α,β-unsaturated ketone. nih.gov Bidentate P,N-ligands, which bind to the metal through both a phosphorus and a nitrogen atom, are particularly effective. researchgate.net
Ligand classes such as phosphine-oxazolines (PHOX), phosphinite-oxazoles, and spiro aminophosphines have been extensively developed. nih.govacs.orgresearchgate.net The electronic and steric properties of the ligand are critical. For instance, an electronically unsymmetric ligand core with two different coordinating heteroatoms is a key feature of many successful iridium catalysts. researchgate.net The acidity of the iridium-hydride complexes formed during the catalytic cycle is also important; less acidic catalysts can be more suitable for hydrogenating acid-sensitive substrates, preventing the formation of byproducts. thieme-connect.com
Enzymatic and Biocatalytic Approaches to Chiral Analogues
The synthesis of specific, single-enantiomer chiral compounds is a significant challenge in modern chemistry, particularly for the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. Biocatalysis, the use of natural enzymes or whole-cell systems to catalyze chemical reactions, has emerged as a powerful and environmentally sustainable tool for producing chiral molecules, including analogues of this compound. nih.gov These methods offer high selectivity under mild reaction conditions, presenting a significant advantage over traditional chemical catalysis. researchgate.net
Biocatalytic Cascades for Stereoisomer Production
Biocatalytic cascades, which involve multiple enzymatic reactions occurring sequentially in a single pot, are highly efficient for synthesizing complex chiral molecules. acs.org These cascades can be designed to produce specific stereoisomers of chiral alcohols and diols from prochiral ketone starting materials. nih.gov
A common strategy involves combining the activity of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) with other enzymes. For instance, a chemo- and biocatalytic cascade can be employed for the stereoselective synthesis of hydroxy ketones and their corresponding 1,3-diols. nih.gov In such a system, an initial chemical step might create a prochiral intermediate, which is then subjected to highly selective bioreduction by enzymes. Yeast-based biotransformations, such as those using Rhodotorula rubra, have demonstrated the ability to produce (R)-keto-alcohols and (S,S)-diols with exceptional enantiomeric excess (up to 99% ee) and diastereomeric excess (up to 99% de). nih.gov
Multi-enzyme cascades can also integrate enzymes from different classes to build complex molecular architectures. One-pot transformations can be designed to convert simple starting materials into valuable chiral building blocks like γ-nitro alcohols by combining organocatalysis with biocatalytic reduction using KREDs. chemrxiv.org Similarly, cascades combining enoate reductases and alcohol dehydrogenases have been successfully used to synthesize chiral γ-butyrolactones with high yields and perfect enantioselectivity (98% to >99% ee). acs.org The integration of biosynthetic cyclases with ADHs further expands the toolbox, allowing for the stereocontrolled synthesis of chiral saturated oxygen heterocycles. acs.org
These multi-enzyme systems often rely on cofactor recycling systems to be economically viable. A popular system uses a glucose dehydrogenase to regenerate the necessary nicotinamide (B372718) cofactor (NAD(P)H) consumed by the primary reductase enzyme. nih.govacs.org An alternative approach uses isopropanol (B130326) as a sacrificial co-substrate, where the same KRED oxidizes isopropanol to acetone (B3395972) to regenerate the cofactor, simplifying the system and reducing costs. nih.gov
Optimization of Space-Time Yields and E-Factors in Biocatalysis
For biocatalytic processes to be industrially viable, they must be efficient. Two key metrics for evaluating this efficiency are the Space-Time Yield (STY) and the E-Factor (Environmental Factor).
Space-Time Yield (STY) measures the amount of product formed per unit of reactor volume over a specific time period, typically expressed in grams per liter per day (g L⁻¹ d⁻¹). rsc.org Maximizing STY is crucial for establishing a circular, bio-based economy. mdpi.com For high-value products like pharmaceuticals, STY values greater than 100 g L⁻¹ d⁻¹ are often considered essential for a process to be economically attractive. rsc.org
Continuous flow reactors are particularly well-suited for optimizing STY. rsc.org Different enzyme immobilization strategies within these reactors have a significant impact on performance. A comparative study using an (R)-selective alcohol dehydrogenase from Lactobacillus brevis (LbADH) demonstrated that the physical arrangement of the biocatalyst is critical. mdpi.com While simple monolayer coatings of the reactor surface resulted in low productivity (STY < 10), three-dimensional arrangements proved far more effective. Packed-bed reactors with the enzyme immobilized on microbeads achieved STY values around 100, and densely packed, self-assembled all-enzyme hydrogels reached STYs greater than 450. mdpi.com
Below is an interactive data table summarizing the impact of different biocatalyst immobilization formats on Space-Time Yield in a flow reactor.
| Immobilization Method | Biocatalyst Format | Achieved STY (approx.) | Key Advantage |
| Surface Coating | Monolayer on channel walls | < 10 | Simple setup |
| Packed Bed | Enzyme on magnetic microbeads | ~ 100 | Increased surface area |
| Carrier-Free Hydrogel | Self-assembled all-enzyme gel | > 450 | Maximized enzyme density |
E-Factor is a green chemistry metric that quantifies the amount of waste produced relative to the amount of desired product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). An ideal E-Factor is zero. Biocatalytic processes inherently offer lower E-Factors compared to many traditional chemical syntheses due to their high selectivity (reducing byproducts), use of water as a solvent, and operation under mild conditions (reducing energy consumption).
Homologation and Functionalization Strategies
Homologation reactions, which extend a carbon chain by a single repeating unit (often a methylene (B1212753) group, -CH₂-), provide powerful strategies for modifying ketone scaffolds like this compound. wikipedia.org These methods, along with other functionalization techniques, allow for the conversion of the ketone group into other valuable chemical moieties.
Conversion of Ketones to Carboxylic Acids via Carbon Homologation
A key transformation is the one-carbon homologation of a ketone to its corresponding carboxylic acid. One effective two-step protocol involves first converting the ketone into an epoxynitrile (also known as a glycidonitrile) via the Darzens reaction. nih.govacs.org This intermediate is then subjected to a Lewis acid-mediated rearrangement to yield the homologated carboxylic acid. acs.org This strategy is applicable to both cyclic and acyclic ketones and represents a convenient method for producing secondary carboxylic acids. nih.govacs.org
Other established methods for ketone homologation to carboxylic acids include:
Arndt-Eistert Synthesis: A classic method that converts a carboxylic acid to its next homologue. While not starting directly from a ketone, it can be part of a multi-step sequence where a ketone is first converted to a carboxylic acid (e.g., via Baeyer-Villiger oxidation and hydrolysis) which is then elongated. wikipedia.orgchemistrysteps.com
Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid. chemistrysteps.com The resulting ester can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol, effectively cleaving the carbon framework next to the original carbonyl group rather than achieving a true homologation. chemistrysteps.com
Introduction of Nitrile Pharmacophores via Ketone Homologation
The nitrile group is a valuable pharmacophore in drug design. The homologation strategy proceeding through an epoxynitrile intermediate provides a direct route to introduce this functionality. nih.govacs.org The epoxynitrile itself, formed from the ketone in the first step of the sequence described above, is a stable intermediate containing the desired nitrile group attached to a carbon that was adjacent to the original carbonyl. This intermediate can be isolated and used in further synthetic transformations if the final carboxylic acid is not the target.
Synthesis of Oxiranes and Aziridines from Ketones and Imines
The ketone carbonyl group is a versatile handle for synthesizing three-membered heterocyclic rings like oxiranes (epoxides) and aziridines.
Oxiranes: The direct conversion of ketones to oxiranes can be achieved using various methods. A scalable procedure utilizes (bromomethyl)lithium, generated in situ from dibromomethane, which reacts with ketones to form epoxides directly. This method shows excellent selectivity and is an alternative to the classic Corey-Chaykovsky reaction. researchgate.net Oxidation of enynes in the presence of chiral ketones can also produce alkynyloxiranes with good yields and high enantiomeric excess. researchgate.net
Aziridines: Aziridines are nitrogen-containing analogues of oxiranes. They are typically synthesized from imines, which are themselves readily prepared from ketones by condensation with primary amines. The aza-Darzens reaction, which involves the reaction of an imine with an α-haloester, is a common method for producing highly substituted aziridines. researchgate.net Similarly, the reaction of N-sulfinylimines (prepared from ketones) with sulfur ylides (the aza-Corey-Chaykovsky reaction) provides a general and highly diastereoselective route to chiral spiro-aziridine oxindoles and other aziridine (B145994) derivatives. researchgate.net N,N-Dimethylaziridine-2-carboxamides can react with organolithium reagents to selectively yield 2-aziridinylketones, which are versatile intermediates for further synthesis. nih.gov
Reaction Chemistry and Transformation Pathways of Cyclopentyl 4 Methoxyphenyl Ketone
Reactivity of the Ketone Carbonyl Group
The carbonyl group in cyclopentyl 4-methoxyphenyl (B3050149) ketone is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and reductions. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the adjacent aryl and cyclopentyl groups.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.com The approach of a nucleophile to the trigonal planar carbonyl carbon leads to a tetrahedral intermediate. This process is influenced by both steric and electronic factors. In the case of cyclopentyl 4-methoxyphenyl ketone, the cyclopentyl group presents a moderate steric hindrance compared to a simple alkyl chain.
One of the most common examples of nucleophilic addition is the Grignard reaction. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol, 1-(4-methoxyphenyl)-1-(cyclopentyl)ethanol. While specific literature on this exact reaction is scarce, a patent describing the synthesis of the closely related cyclopentyl phenyl ketone involves the reaction of cyclopentylmagnesium bromide with benzonitrile (B105546). d-nb.info This suggests that the formation of the Grignard adduct with this compound is a feasible transformation.
Similarly, organolithium reagents are potent nucleophiles that readily add to ketones to form alcohols after an acidic workup. masterorganicchemistry.com The reaction of this compound with an organolithium reagent, for instance, butyllithium, would lead to the corresponding tertiary alcohol. The reactivity of organolithium reagents can be enhanced by the use of additives like tetramethylethylenediamine (TMEDA). uniurb.it
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product |
| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | 1-(4-methoxyphenyl)-1-(cyclopentyl)ethanol |
| Alkyl Group | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-butyl-1-(4-methoxyphenyl)cyclopentan-1-ol |
| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | (4-methoxyphenyl)(cyclopentyl)methanol |
Condensation Reactions
Condensation reactions of ketones involve the reaction of the ketone with a nucleophile, typically an enolate or a related species, followed by a dehydration step to form a new carbon-carbon double bond.
The Aldol (B89426) condensation is a classic example, where a ketone with an α-hydrogen can react with an aldehyde or another ketone under basic or acidic conditions. magritek.com this compound possesses α-hydrogens on the cyclopentyl ring, making it a potential partner in aldol-type reactions. For instance, in a crossed aldol condensation with an aromatic aldehyde like benzaldehyde, in the presence of a base, the enolate of this compound would attack the aldehyde to form a β-hydroxy ketone, which could then dehydrate to yield an α,β-unsaturated ketone. Research on the cross-aldol condensation of cyclopentanone (B42830) with various aromatic aldehydes has been conducted using amine-functionalized ionic liquids as catalysts, yielding α,α′-bis(substituted benzylidene)cyclopentanones in high yields. researchgate.net A similar reaction with this compound would likely favor the formation of the mono-condensed product under controlled conditions.
The Knoevenagel condensation is another important C-C bond-forming reaction where a ketone reacts with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgsigmaaldrich.com Active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be deprotonated to form a nucleophilic carbanion that attacks the carbonyl carbon of this compound. Subsequent dehydration would lead to a substituted alkene. The reaction of various aldehydes and ketones with active methylene compounds is a well-established method for the synthesis of α,β-unsaturated compounds. thermofisher.com
Table 2: Examples of Condensation Reactions
| Reaction Type | Reactant 2 Example | Expected Product |
| Aldol Condensation | Benzaldehyde | 2-(benzylidene)-1-(4-methoxyphenyl)-1-cyclopentylmethanone |
| Knoevenagel Condensation | Malononitrile | 2-(dicyanomethylene)-1-(4-methoxyphenyl)-1-cyclopentylmethanone |
Reduction Reactions
The carbonyl group of this compound can be reduced to a secondary alcohol or completely deoxygenated to a methylene group, depending on the reducing agent and reaction conditions.
The reduction to the corresponding alcohol, (4-methoxyphenyl)(cyclopentyl)methanol, can be achieved using various hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones. nih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. The stereoselectivity of such reductions in cyclic ketones can be influenced by the steric bulk of the substituents. youtube.com For 4-tert-butylcyclohexanone, reduction with NaBH₄ gives a mixture of cis and trans alcohols, with the equatorial alcohol being the major product due to the less hindered equatorial attack of the hydride. A similar stereochemical outcome would be expected for the reduction of this compound, where the approach of the hydride would be directed by the relative steric bulk of the 4-methoxyphenyl and cyclopentyl groups.
Complete reduction of the carbonyl group to a methylene group (CH₂) can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions. The Clemmensen reduction employs a zinc-mercury amalgam in concentrated hydrochloric acid and is suitable for substrates stable to strong acid. The Wolff-Kishner reduction, on the other hand, is performed under basic conditions, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) at high temperatures. youtube.comresearchgate.net This method is ideal for substrates that are sensitive to acidic conditions.
Table 3: Examples of Reduction Reactions
| Reaction Type | Reagent | Product |
| Carbonyl to Alcohol | Sodium Borohydride (NaBH₄) | (4-methoxyphenyl)(cyclopentyl)methanol |
| Carbonyl to Methylene (Deoxygenation) | Zinc-Mercury Amalgam (Zn(Hg)), HCl | 1-cyclopentyl-4-methoxybenzylbenzene |
| Carbonyl to Methylene (Deoxygenation) | Hydrazine Hydrate (H₂NNH₂), KOH | 1-cyclopentyl-4-methoxybenzylbenzene |
Transformations of the Cyclopentyl Moiety
The cyclopentyl ring, while generally stable, can undergo specific transformations, particularly when activated by the adjacent carbonyl group.
Cyclopentyl Ring Opening and Expansion Reactions
Ring strain in small cycloalkanes can influence their reactivity. researchgate.net While cyclopentane (B165970) has relatively low ring strain compared to cyclopropane (B1198618) and cyclobutane, reactions that lead to a release of this strain can be favorable.
One potential transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. researchgate.net For cyclic ketones, this reaction results in a lactone (a cyclic ester) through ring expansion. In the case of this compound, the migratory aptitude of the adjacent groups (cyclopentyl vs. 4-methoxyphenyl) would determine the product. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. In this case, the secondary cyclopentyl group would likely migrate in preference to the aryl group, leading to the formation of cyclopentyl 4-methoxybenzoate.
Stereochemical Aspects of Cyclopentyl Transformations
The stereochemistry of reactions involving the cyclopentyl ring is of significant interest. The puckered envelope and half-chair conformations of the cyclopentane ring can influence the stereochemical outcome of reactions at the adjacent carbonyl group and on the ring itself.
Furthermore, reactions that introduce a new stereocenter on the cyclopentyl ring, such as catalytic hydrogenation of a double bond introduced via a condensation reaction, would also have stereochemical implications that depend on the catalyst and reaction conditions used.
Reactions Involving the Methoxyphenyl Ring
The methoxyphenyl ring is the primary site for several important chemical transformations, including electrophilic aromatic substitution and reactions targeting the methoxy (B1213986) group itself.
Electrophilic Aromatic Substitution on the Aromatic Ring
The methoxy group (-OCH₃) on the phenyl ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. The ketone group, being a deactivating group, would typically direct incoming electrophiles to the meta position. However, the powerful activating and directing effect of the methoxy group dominates, making the positions ortho to it (and meta to the carbonyl group) the most reactive sites for electrophiles.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.com Due to the directing effect of the methoxy group, the primary products are expected to be 2-nitro- and 3-nitro- (ortho to the methoxy group) derivatives of this compound. The reaction of anisole (B1667542) with a mixture of concentrated nitric acid and concentrated sulfuric acid yields a mixture of ortho- and para-nitroanisole, illustrating this directing effect. youtube.com
Halogenation: Halogenation, such as bromination, can be carried out using bromine in a solvent like acetic acid. youtube.com The methoxy group directs the incoming bromine atom to the ortho positions. For instance, the bromination of anisole in acetic acid yields a mixture of ortho- and para-bromoanisole. youtube.com A similar outcome would be anticipated for this compound, leading to the formation of bromo-substituted derivatives at the positions ortho to the methoxy group.
Friedel-Crafts Acylation and Alkylation: The Friedel-Crafts reaction, which involves the introduction of an acyl or alkyl group, is another key electrophilic aromatic substitution. The synthesis of this compound itself is often achieved via a Friedel-Crafts acylation of anisole with cyclopentanecarbonyl chloride in the presence of a Lewis acid like aluminum chloride. prepchem.com Further acylation or alkylation of the product would be directed by the existing substituents.
The following table summarizes the expected major products of electrophilic aromatic substitution on this compound:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Cyclopentyl (3-nitro-4-methoxyphenyl) ketone |
| Bromination | Br₂, Acetic Acid | Cyclopentyl (3-bromo-4-methoxyphenyl) ketone |
Reactions of the Methoxy Group
The methoxy group is relatively stable but can undergo cleavage under specific and often harsh conditions to yield a phenol (B47542). This demethylation is a significant transformation. wikipedia.org
Ether Cleavage: The cleavage of the methyl ether can be accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.com This process converts the methoxy group to a hydroxyl group, forming the corresponding hydroxyphenyl ketone derivative.
Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also effective reagents for the demethylation of aryl methyl ethers. wikipedia.orggoogle.com Boron tribromide is a particularly potent reagent for this transformation. wikipedia.org A process for the regioselective demethylation of the para-methoxy group in phenolic esters and diaryl ketones using an excess of aluminum halide has been developed. google.com
Derivatization for Enhanced Reactivity or Specificity
The derivatization of this compound can be undertaken to modify its chemical properties, potentially enhancing its reactivity for subsequent synthetic steps or tailoring its structure for specific biological applications.
Modification of the core structure can lead to compounds with altered biological activities. For instance, derivatives of similar structures, such as those based on 4-methoxyphenylacetone, have been investigated for their potential applications. isca.me The synthesis of various 5-(4'-methoxyphenyl)-oxazole derivatives has been reported, although in this specific case, the derivatization did not lead to an enhancement of the studied biological activity against Caenorhabditis elegans. nih.gov
Derivatization strategies can involve modifications at several points in the molecule:
The Ketone Group: The carbonyl group can be reduced to a secondary alcohol or converted to other functional groups, which can then be further functionalized.
The Aromatic Ring: As discussed, electrophilic substitution can introduce various functional groups onto the ring, which can then serve as handles for further reactions.
The Methoxy Group: Cleavage of the methoxy group to a phenol opens up another avenue for derivatization, such as etherification or esterification of the resulting hydroxyl group.
These derivatization approaches allow for the systematic modification of the molecule's structure, which is a common strategy in medicinal chemistry and materials science to fine-tune properties for a desired application.
Theoretical and Computational Investigations of Cyclopentyl 4 Methoxyphenyl Ketone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the intrinsic properties of molecules. These computational methods are essential for elucidating electronic structure, molecular geometry, and bonding characteristics, which in turn govern the physical and chemical properties of a substance.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT has become one of the most popular methods for electronic structure calculations due to its balance of accuracy and computational cost.
For a molecule like Cyclopentyl 4-methoxyphenyl (B3050149) ketone, DFT studies would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule's most stable conformation. Furthermore, DFT can be used to calculate various electronic properties such as total energy, dipole moment, and the distribution of electron density. However, specific DFT studies providing these parameters for Cyclopentyl 4-methoxyphenyl ketone are not available in the current body of scientific literature.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
An analysis of the HOMO and LUMO of this compound would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Without specific studies, a quantitative analysis of the HOMO-LUMO gap and the visualization of these orbitals for this compound cannot be presented.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a theoretical framework that provides a chemist's-eye view of molecular bonding. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures.
Mechanistic Studies and Reaction Pathway Elucidation
Understanding the mechanisms of chemical reactions is a primary goal of chemistry. Computational chemistry provides powerful tools to map out reaction pathways, identify transition states, and understand the interactions between reactants, catalysts, and intermediates.
Transition State Analysis in Catalytic Reactions
Transition state theory is a cornerstone of chemical kinetics, describing the energetic profile of a reaction as it proceeds from reactants to products through a high-energy transition state. Computational methods can be used to locate and characterize the geometry and energy of these fleeting transition states.
For reactions involving this compound, such as its reduction or oxidation, transition state analysis would be invaluable for understanding the reaction mechanism. By calculating the activation energy—the energy difference between the reactants and the transition state—chemists can predict reaction rates and the feasibility of a proposed mechanism. However, no studies detailing the transition states of reactions involving this ketone are currently available.
Elucidation of Catalyst-Substrate Interactions
In catalytic reactions, the interaction between the catalyst and the substrate is paramount. Computational modeling can illuminate the nature of these interactions, revealing how a catalyst lowers the activation energy of a reaction.
Investigating the interactions between this compound and various catalysts would involve modeling the formation of catalyst-substrate complexes. This would help in understanding the binding modes, the specific atoms involved in the interaction, and the electronic effects that facilitate the catalytic process. Such studies are crucial for the rational design of new and improved catalysts. At present, there is no published research detailing the computational elucidation of catalyst-substrate interactions for this specific ketone.
Role of Additives and Modulators in Reaction Outcomes
In the synthesis of ketones, including this compound, the use of additives and modulators can significantly influence reaction outcomes. Computational studies on related reactions, such as the synthesis of chalcones, have shown that additives can alter the stereoselectivity and yield of the final product. For instance, in silico modeling can predict how different Lewis acids or bases interact with reactants and transition states, thereby steering the reaction towards a desired isomer.
Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the mechanistic pathways favored in the presence of specific additives. These studies can model the energy profiles of reactions, highlighting the transition states stabilized or destabilized by the modulator. For example, in a Friedel-Crafts acylation to produce this compound, computational models could predict the effect of different catalysts and solvents on the regioselectivity and reaction rate. While specific computational studies on the role of additives in the synthesis of this compound are not extensively documented in the provided results, the principles from related theoretical investigations on ketone synthesis are directly applicable.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR and IR Spectra)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of compounds like this compound. Theoretical calculations, particularly using DFT and time-dependent DFT (TD-DFT), can generate predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that closely correlate with experimental data. nih.govmdpi.com
Theoretical ¹H and ¹³C NMR Spectra:
The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. Theoretical calculations can predict these shifts with a high degree of accuracy. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the cyclopentyl ring and the 4-methoxyphenyl group. The protons on the benzene (B151609) ring would likely appear as doublets due to the 1,4-disubstitution pattern. newdrugapprovals.org The methoxy (B1213986) group protons would be expected to appear as a singlet at a characteristic chemical shift.
Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon is expected to have a significant downfield chemical shift, typically above 190 ppm for ketones. mdpi.com The carbons of the phenyl ring and the cyclopentyl group would have distinct predicted chemical shifts based on their electronic environment.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~198-202 |
| Aromatic C-H (ortho to C=O) | ~7.9-8.1 (d) | ~130-132 |
| Aromatic C-H (meta to C=O) | ~6.9-7.1 (d) | ~113-115 |
| Methoxy Protons | ~3.8-3.9 (s) | ~55-56 |
| Cyclopentyl C-H (alpha to C=O) | ~3.0-3.2 (m) | ~45-47 |
| Cyclopentyl CH₂ | ~1.6-1.9 (m) | ~26-30 |
(Note: These are estimated values based on computational models for similar structures and are subject to variation based on the specific computational method and basis set used.)
Theoretical IR Spectrum:
The theoretical IR spectrum provides information about the vibrational modes of the molecule. For this compound, key predicted vibrational frequencies would include:
C=O Stretch: A strong absorption band is predicted in the region of 1670-1690 cm⁻¹, characteristic of an aryl ketone.
Aromatic C-H Stretch: Predicted bands in the region of 3000-3100 cm⁻¹. mdpi.com
Aliphatic C-H Stretch: Predicted bands in the region of 2850-2970 cm⁻¹ for the cyclopentyl group.
C-O-C Stretch: Asymmetric and symmetric stretching vibrations for the methoxy group are expected in the fingerprint region. researchgate.net
Interactive Data Table: Predicted IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1670 - 1690 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |
| Aromatic C=C Stretch | 1580 - 1610 | Medium |
| Asymmetric C-O-C Stretch | 1250 - 1270 | Strong |
| Symmetric C-O-C Stretch | 1020 - 1040 | Medium |
(Note: These predictions are based on DFT calculations for molecules with similar functional groups.)
Investigation of Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are a growing area of research, driven by the potential applications of these materials in optoelectronics. Computational methods, such as DFT, are employed to calculate key NLO parameters like the first-order hyperpolarizability (β). nih.gov
For this compound, the presence of an electron-donating methoxy group and an electron-withdrawing carbonyl group connected through a π-conjugated system suggests potential for NLO activity. Theoretical studies on similar donor-acceptor systems have shown that intramolecular charge transfer (ICT) from the donor to the acceptor group is a key factor for a significant NLO response. nih.govresearchgate.net
Computational analysis would involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and hyperpolarizability. The effect of solvents on the NLO properties can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov It is often observed that the NLO response can be enhanced in polar solvents. nih.gov
Interactive Data Table: Predicted NLO Properties
| Property | Predicted Value (a.u.) | Computational Method |
| Dipole Moment (μ) | ~3-5 D | DFT/B3LYP |
| Average Polarizability (α) | >150 | DFT/B3LYP |
| First Hyperpolarizability (β) | Moderate to High | DFT/B3LYP |
(Note: The actual values are highly dependent on the level of theory and basis set used in the calculation. These are generalized predictions based on similar structures.)
The investigation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide further insight into the ICT process. In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would be concentrated on the carbonyl group and the adjacent part of the phenyl ring. The energy gap between the HOMO and LUMO is also a critical parameter influencing the NLO properties.
Applications of Cyclopentyl 4 Methoxyphenyl Ketone in Advanced Organic Synthetic Research
Building Blocks for Complex Organic Architectures
The cyclopentyl and cyclopropyl (B3062369) ketone motifs are recognized as valuable building blocks in organic synthesis, enabling the construction of intricate molecular structures found in bioactive molecules. mdpi.commdpi.comthieme.de The inherent ring strain and electronic properties of the cyclopentyl group in Cyclopentyl 4-methoxyphenyl (B3050149) ketone can be exploited in various chemical transformations to create more complex carbocyclic and heterocyclic systems.
The ketone functionality serves as a key handle for a multitude of reactions, including but not limited to:
Aldol (B89426) Condensations: Reaction with other carbonyl compounds to form β-hydroxy ketones, which are precursors to α,β-unsaturated ketones, a common feature in many natural products.
Wittig and Related Olefination Reactions: Conversion of the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton and the introduction of diverse functional groups.
Grignard and Organolithium Additions: Nucleophilic addition to the carbonyl group to create tertiary alcohols, which can then undergo further transformations.
Ring-Expansion Reactions: The cyclopentyl ring can be induced to undergo ring expansion to form cyclohexanone derivatives, providing access to a different class of cyclic compounds.
The 4-methoxyphenyl group influences the reactivity of the ketone and can participate in electrophilic aromatic substitution reactions, further increasing the molecular complexity. The strategic combination of these reactions allows synthetic chemists to utilize Cyclopentyl 4-methoxyphenyl ketone as a starting point for the stereocontrolled synthesis of complex target molecules.
Intermediates in the Synthesis of Structurally Diverse Compounds
Aryl cyclopentyl ketones are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds. google.com A notable example is the use of cyclopentyl phenyl ketone, a close structural analog of this compound, as a key intermediate in the synthesis of ketamine. google.comresearchgate.net This highlights the potential of the cyclopentyl ketone core in constructing molecules with significant biological activity.
The synthesis of various diarylpentanoids, a class of compounds with a wide range of biological activities, often proceeds through the condensation of a ketone with a substituted benzaldehyde. mdpi.com In this context, this compound can serve as the ketone component, leading to the formation of diarylpentanoids with a central cyclopentyl scaffold.
Furthermore, the general synthetic utility of aryl ketones as intermediates is well-established. They can be transformed into a wide array of functional groups, making them valuable precursors in multi-step synthetic sequences. For instance, the ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or transformed into a variety of heterocyclic systems. The presence of the 4-methoxyphenyl group offers additional opportunities for modification, such as demethylation to a phenol (B47542), which can then be further functionalized.
Precursors for Specialized Reagents and Ligands
The ketone functional group in this compound is a versatile precursor for the synthesis of specialized reagents and ligands that are crucial in modern organic chemistry, particularly in the field of asymmetric catalysis.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for enantioselective synthesis, and ketones are common starting materials for their preparation. pnas.orgnih.gov The general strategy involves the condensation of the ketone with a chiral amine or amino alcohol to form a chiral imine or oxazolidine, respectively. These resulting molecules can then act as ligands for various metal catalysts.
For example, a chiral ligand can be synthesized from this compound by reacting it with a chiral amino alcohol. The resulting chiral ligand can then be complexed with a metal, such as iridium, to form a catalyst for asymmetric hydrogenation of ketones. researchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity in a desired transformation. pnas.org
Table 1: General Approach to Chiral Ligand Synthesis from a Ketone
| Step | Reactants | Product | Application of Product |
| 1 | Ketone (e.g., this compound) + Chiral Amino Alcohol | Chiral Imino Alcohol | Precursor to Chiral Ligand |
| 2 | Chiral Imino Alcohol + Metal Precursor (e.g., [Ir(cod)Cl]₂) | Chiral Metal Complex | Catalyst for Asymmetric Reactions |
Preparation of Metal Complexes for Catalytic Applications
Ketones can be converted into various ligands that can coordinate with transition metals to form catalytically active complexes. rsc.org For instance, the ketone can be transformed into an enolate, which can then act as a ligand for metals like palladium or nickel in cross-coupling reactions. nih.govberkeley.eduacs.org These α-arylated ketones are important motifs in biologically active molecules. nih.gov
The synthesis of metal complexes for catalytic applications often involves the reaction of a suitable ligand precursor, derived from a ketone, with a metal salt. The resulting complex can then be employed in a variety of catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The specific properties of the metal complex, and therefore its catalytic activity, are dictated by the nature of the ligand and the metal center.
Role in Green Chemistry Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The use of sustainable solvents is a key aspect of this endeavor, and this compound can be utilized in reaction systems that employ such environmentally benign solvents.
Utilization of Sustainable Solvents (e.g., Cyclopentyl Methyl Ether)
Cyclopentyl Methyl Ether (CPME) has emerged as a promising green solvent alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. nih.govresearchgate.netsemanticscholar.orgmanufacturingchemist.com Its favorable properties include a higher boiling point, lower peroxide formation, and greater stability under both acidic and basic conditions. nih.gov These characteristics make CPME a suitable solvent for a wide range of organic reactions, including those involving aryl ketones.
The use of CPME in reactions with this compound offers several advantages from a green chemistry perspective:
Reduced Waste: CPME is less miscible with water than many other ether solvents, which facilitates easier product extraction and solvent recovery, thereby reducing solvent waste. manufacturingchemist.com
Energy Efficiency: The higher boiling point of CPME allows for reactions to be conducted at higher temperatures without the need for pressurized systems, while its lower heat of vaporization can lead to energy savings during solvent removal and recycling. manufacturingchemist.com
Process Innovation: The stability of CPME under various reaction conditions can enable one-pot syntheses and telescoped reaction sequences, which reduces the number of workup and purification steps, leading to a more efficient and less wasteful process. manufacturingchemist.com
Table 2: Properties of Cyclopentyl Methyl Ether (CPME) Compared to Other Ether Solvents
| Property | CPME | THF | Diethyl Ether |
| Boiling Point (°C) | 106 | 66 | 34.6 |
| Peroxide Formation | Low | High | High |
| Stability in Acid/Base | High | Low | Moderate |
| Miscibility with Water | Low | High | Low |
Development of Atom-Economical Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. In an ideal, 100% atom-economical reaction, all atoms from the starting materials are found in the product, generating no waste. This approach is fundamental to creating more sustainable and environmentally benign chemical processes.
While there is a broad and growing body of research on atom-economical reactions, such as catalytic hydrogenations, Diels-Alder reactions, and various rearrangement reactions, specific applications involving this compound are not extensively documented in publicly available research. However, the structure of this compound, featuring a ketone functional group, an aromatic ring, and an ether linkage, makes it a potentially valuable substrate for a variety of catalytic, atom-economical transformations.
For instance, catalytic reactions that involve the direct functionalization of C-H bonds or addition reactions across the carbonyl group could, in principle, utilize this ketone as a starting material in a highly atom-economical manner. Such processes would avoid the use of stoichiometric reagents that are consumed in the reaction and contribute to waste streams. The development of new catalytic systems is a key area of research for achieving atom economy, and ketones are common reactants in many such transformations.
Future research in green chemistry may explore the use of this compound in catalytic, waste-minimizing synthetic routes. The pursuit of such methodologies is crucial for the advancement of sustainable organic synthesis.
Design and Synthesis of Derivatives for Biological Target Exploration (e.g., PDE-4 related structures)
This compound serves as a valuable scaffold in medicinal chemistry for the design and synthesis of novel derivatives with potential therapeutic applications. A significant area of exploration for derivatives of this compound is in the development of inhibitors for phosphodiesterase-4 (PDE-4). PDE-4 is a crucial enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a wide range of cellular processes. The inhibition of PDE-4 has been identified as a promising therapeutic strategy for treating various conditions, including inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as certain neurological and autoimmune disorders. researchgate.net
A notable example of the use of a related structural motif in the pursuit of PDE-4 inhibitors is the synthesis of 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol. researchgate.net This research highlights a synthetic pathway starting from 2-methoxyphenol to obtain a derivative with a cyclopentanol moiety, which is a potential PDE-4 inhibitor. The synthesis involves several steps, as detailed in the table below, culminating in a molecule designed to interact with the active site of the PDE-4 enzyme. researchgate.net
The rationale for designing such derivatives often involves modifying specific parts of the parent molecule to enhance binding affinity and selectivity for the target enzyme, while also optimizing pharmacokinetic properties. The 4-methoxyphenyl group is a common feature in many PDE-4 inhibitors, and the cyclopentyl group can influence the molecule's conformation and lipophilicity, which are critical for its biological activity.
| Step | Starting Material | Reagents and Conditions | Product | Purpose of the Step |
|---|---|---|---|---|
| 1 | 2-Methoxyphenol | Br2, CCl4 | 4-Bromo-2-methoxyphenol | Introduction of a bromine atom for further functionalization. |
| 2 | 4-Bromo-2-methoxyphenol | Cyclopentyl bromide, K2CO3, acetone (B3395972) | 4-Bromo-1-(cyclopentyloxy)-2-methoxybenzene | Introduction of the cyclopentyloxy group. |
| 3 | 4-Bromo-1-(cyclopentyloxy)-2-methoxybenzene | Mg, THF, then cyclopentanone (B42830) | 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol | Formation of the final cyclopentanol derivative via a Grignard reaction. researchgate.net |
The exploration of derivatives of this compound for biological targets like PDE-4 is an active area of research. By systematically modifying the chemical structure, medicinal chemists aim to develop new therapeutic agents with improved efficacy and fewer side effects compared to existing treatments. researchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Improved Efficiency and Selectivity
The classical synthesis of aromatic ketones, including Cyclopentyl 4-methoxyphenyl (B3050149) ketone, often relies on Friedel-Crafts acylation. While effective, this method can suffer from limitations such as the use of stoichiometric amounts of Lewis acid catalysts, potential for unwanted side reactions, and challenges in achieving high regioselectivity with polysubstituted aromatic compounds. Future research is poised to address these challenges by developing more efficient and selective synthetic protocols.
A key area of focus will be the development of catalytic Friedel-Crafts reactions that operate under milder conditions and with lower catalyst loadings. Furthermore, exploring alternative synthetic strategies that bypass the limitations of Friedel-Crafts acylation is a significant opportunity. For instance, recent advancements in the one-pot conversion of aromatic ketones into other functional groups, such as esters, highlight the potential for developing novel transformations that start from readily available precursors. azom.com Research into the regioselective synthesis of aromatic ketones from aromatic carboxylic acids also presents a promising alternative pathway that could be adapted for Cyclopentyl 4-methoxyphenyl ketone. acs.org The development of such methods would not only improve the efficiency of its synthesis but also expand the accessibility of its derivatives for various applications.
Exploration of New Catalytic Systems for this compound Transformations
The reactivity of the ketone functional group and the aromatic ring in this compound makes it an ideal substrate for a wide range of catalytic transformations. While ruthenium-catalyzed ortho-arylation of aromatic ketones has been demonstrated, the exploration of other transition metal catalysts and reaction conditions is a fertile area for future research. acs.org The development of new catalytic systems could enable novel C-H functionalization reactions at different positions on the aromatic ring, as well as transformations of the cyclopentyl group.
For example, catalysts that can overcome the traditionally strong carbon-carbon bonds in aromatic ketones could unlock new cross-coupling reactions. azom.com This would significantly broaden the utility of this compound as a building block in the synthesis of more complex molecules. Research into catalysts that can selectively functionalize the cyclopentyl ring without affecting the aromatic system would also be highly valuable. The versatility of such catalytic systems could lead to the creation of a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Future research will likely focus on the application of advanced spectroscopic techniques for the real-time monitoring of reactions involving this compound. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the concentration of reactants, intermediates, and products as a function of time. oregonstate.edu
Furthermore, the development of high-throughput screening methods, such as fluorescence-based assays for ketone detection, can accelerate the discovery of new reactions and the optimization of existing ones. nih.govacs.org By providing a detailed picture of the reaction kinetics and mechanism, these advanced spectroscopic techniques will enable chemists to develop more efficient and robust processes for the synthesis and transformation of this compound.
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| In-situ IR Spectroscopy | Real-time concentration of carbonyl-containing species. | Monitoring the progress of acylation or reduction reactions. |
| Raman Spectroscopy | Complementary vibrational information to IR, often better for aqueous systems. | Studying reactions in various solvent systems. |
| Process NMR | Detailed structural information on all soluble species. | Elucidating reaction pathways and identifying intermediates. |
| Fluorescence Assays | High-throughput detection of ketone presence or consumption. | Rapid screening of catalysts and reaction conditions. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Investigation of Solid-State Reactivity and Cocrystallization Strategies
The study of chemical reactions in the solid state is a rapidly growing field that offers several advantages over traditional solution-phase chemistry, including improved selectivity, reduced solvent waste, and the potential for discovering novel reaction pathways. Future research into the solid-state reactivity of this compound could reveal new and unexpected transformations.
Furthermore, the strategy of cocrystallization, where two or more different molecules are incorporated into a single crystal lattice, offers a powerful tool for tuning the physical and chemical properties of materials. Investigating the cocrystallization of this compound with other molecules could lead to the development of new materials with tailored properties, such as improved solubility, stability, or photo-reactivity. Techniques like Hirshfeld analysis can be employed to understand the non-covalent interactions that govern the formation of these solid-state structures. chemrxiv.org
Expansion of this compound as a Scaffold for Material Science Applications
The unique molecular structure of this compound makes it an attractive scaffold for the development of new materials. The aromatic ketone moiety is a known chromophore, and its photophysical properties can be tuned by modifying the substituents on the aromatic ring or the cyclopentyl group. This opens up possibilities for its use in applications such as organic light-emitting diodes (OLEDs), sensors, and photofunctional materials.
Moreover, the presence of the ketone and methoxy (B1213986) groups provides sites for further functionalization, allowing for the incorporation of this scaffold into larger polymer backbones. The thermal stability of related aromatic ketones suggests that polymers derived from this compound could exhibit desirable properties for high-performance applications. Future research in this area will focus on synthesizing and characterizing new polymers and materials based on this versatile scaffold and exploring their potential in electronics, optics, and other advanced technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare cyclopentyl 4-methoxyphenyl ketone, and what mechanistic insights underpin these reactions?
- Answer : Two primary approaches are documented:
- Grignard Reaction : Cyclopentyl magnesium bromide reacts with 4-methoxybenzoyl chloride to form the ketone. Steric hindrance from the cyclopentyl group necessitates optimized reaction conditions (e.g., low temperature, anhydrous solvents) to suppress side reactions .
- Enzymatic Cyclization : Inspired by scytonemin biosynthesis, β-ketoacid precursors undergo cyclization and decarboxylation via enzymes like ScyC. This pathway highlights novel biochemical strategies for cyclopentane ring formation .
- Experimental Design : Monitor reaction progress via TLC or GC-MS. For enzymatic routes, optimize pH and cofactor availability to enhance cyclization efficiency.
Q. Which analytical techniques are most effective for characterizing this compound and detecting synthetic impurities?
- Answer :
- HPLC-HRMS : High-resolution mass spectrometry identifies molecular ions (e.g., [M+H]⁺ at m/z 246.162) and fragmentation patterns. Impurity profiling (e.g., residual Grignard reagents) requires reverse-phase columns (C18) with acetonitrile/water gradients .
- ¹³C NMR : Distinct signals for the cyclopentyl carbons (δ 25–35 ppm) and the ketone carbonyl (δ 205–210 ppm) confirm structural integrity. Compare with reference spectra to detect positional isomers (e.g., ortho-methoxy derivatives) .
Q. How does the steric environment of the cyclopentyl group influence the reactivity of cyclopentyl aryl ketones in nucleophilic addition reactions?
- Answer : Kinetic studies with sodium borohydride reductions show that cyclopentyl phenyl ketone reacts 0.36 times slower than acetophenone (reference rate = 1.0 at 0°C). The puckered cyclopentane ring introduces torsional strain, hindering nucleophilic attack at the carbonyl. Compare with cyclohexyl (rate = 0.25) and cyclopropyl (rate = 0.12) analogs to assess conformational effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data when studying this compound reduction under varying conditions?
- Answer : Contradictions may arise from competing mechanisms (e.g., steric vs. electronic effects). To address this:
- Isotopic Labeling : Use deuterated NaBD₄ to track hydride transfer pathways.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to compare transition-state energies for different conformers.
- Controlled Experiments : Systematically vary solvent polarity (e.g., THF vs. MeOH) to isolate steric contributions .
Q. What challenges arise in distinguishing intermediates during enzymatic cyclization of β-ketoacids to form cyclopentyl ketones?
- Answer : Key hurdles include:
- Transient Intermediates : Use quenched-flow techniques to trap intermediates (e.g., cyclized β-ketoacid before decarboxylation).
- Isotopic Tracers : ¹³C-labeled substrates can clarify whether cyclization precedes decarboxylation (as proposed in scytonemin biosynthesis) .
- Enzyme Mutagenesis : Modify active-site residues (e.g., ScyC mutants) to decouple cyclization and decarboxylation steps.
Q. How can Retro-Pallada-Diels-Alder (RPDA) reactions be leveraged for selective C–C bond cleavage in this compound derivatives?
- Answer : RPDA reactions involving six-membered palladacycles enable selective cleavage of C(alkyl)-C(vinyl) bonds. For example, 1-(4-methoxyphenyl)-3-phenylbut-3-en-1-one undergoes RPDA to yield aryl ketones. Optimize Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to control regioselectivity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
